2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
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Overview
Description
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a complex organic compound belonging to the class of triazolo[4,5-d]pyrimidines. This compound features a triazole ring fused to a pyrimidinone ring, which is further substituted with an ethyl group and an N-phenylacetamide moiety[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-[{{{CITATION{{{_2{Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines ...](https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra05687d). Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidinone core[_{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common synthetic route includes the cyclization of a suitable precursor containing the triazole and pyrimidinone functionalities[{{{CITATION{{{1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethyl group can be oxidized to form an ethyl ester or other oxidized derivatives.
Reduction: : The compound can be reduced to remove oxygen atoms, potentially altering its chemical properties.
Substitution: : The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: : Ethyl esters or other oxidized derivatives.
Reduction: : Reduced forms of the compound with fewer oxygen atoms.
Substitution: : Derivatives with different nucleophiles replacing the phenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a tool to probe biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating diseases.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-methylacetamide
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-ethylacetamide
2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylacetamide group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYCRQGIQWLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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